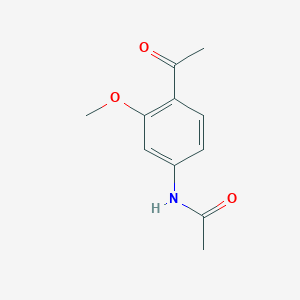

N-(4-acetyl-3-methoxyphenyl)acetamide

説明

N-(4-acetyl-3-methoxyphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and an acetyl group (COCH₃) at the 4-position, with an acetamide (-NHCOCH₃) moiety attached to the nitrogen.

特性

IUPAC Name |

N-(4-acetyl-3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(13)10-5-4-9(12-8(2)14)6-11(10)15-3/h4-6H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCQPYBEAUHVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetyl-3-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

N-(4-acetyl-3-methoxyphenyl)acetamide is characterized by the presence of an acetyl group and a methoxyphenyl moiety. Its molecular formula is C10H11NO3, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structural characteristics contribute to its reactivity and biological activity.

The biological activity of N-(4-acetyl-3-methoxyphenyl)acetamide is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The specific mechanisms may vary depending on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that N-(4-acetyl-3-methoxyphenyl)acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

N-(4-acetyl-3-methoxyphenyl)acetamide has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a controlled study, human peripheral blood mononuclear cells (PBMCs) were treated with N-(4-acetyl-3-methoxyphenyl)acetamide. The results indicated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Anticancer Activity

The anticancer potential of N-(4-acetyl-3-methoxyphenyl)acetamide has been evaluated using various cancer cell lines. The compound showed promising cytotoxic effects against liver carcinoma cells (HEPG2), making it a subject of interest for cancer research.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 15.2 |

| MCF-7 | 18.5 |

| A549 | 22.1 |

類似化合物との比較

Structural and Functional Group Analysis

The table below compares N-(4-acetyl-3-methoxyphenyl)acetamide with structurally related compounds, highlighting key substituents, molecular formulas, and reported activities:

Key Structural Insights and Trends

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and amino (-NH₂) groups increase electron density on the aromatic ring, enhancing interactions with biological targets (e.g., antimicrobial activity in ) . Acetyl (-COCH₃) and nitro (-NO₂) groups reduce electron density, favoring roles as intermediates or cytotoxic agents .

Steric Effects : Bulky substituents (e.g., benzothiazole in ) improve selectivity but may reduce bioavailability .

Hydrogen Bonding: Hydroxyl and amino groups facilitate hydrogen bonding, critical for binding to enzymes or receptors (e.g., paracetamol analogs in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。